A Comprehensive Technical Guide to the Synthesis and Characterization of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
A Comprehensive Technical Guide to the Synthesis and Characterization of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, a spiro-hydantoin derivative of significant interest in medicinal chemistry. The hydantoin scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3] This document details a robust synthetic protocol based on the well-established Bucherer-Bergs reaction, offering insights into the mechanistic underpinnings and experimental considerations.[4][5][6][7][8] Furthermore, a comprehensive characterization workflow is presented, encompassing spectroscopic and analytical techniques essential for structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and practical framework for the study of this and related spiro-hydantoin compounds.
Introduction: The Significance of Spiro-hydantoins in Modern Drug Discovery
The imidazolidine-2,4-dione, or hydantoin, a five-membered heterocyclic ring, is a cornerstone in the architecture of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticonvulsant, antiarrhythmic, anticancer, and antimicrobial properties.[1][9] The introduction of a spirocyclic framework, where one atom is common to two rings, imparts conformational rigidity and three-dimensionality to the molecule. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets, making spiro-hydantoins a particularly attractive class of compounds for drug design.
1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione, the subject of this guide, incorporates the indane moiety, a structural motif present in various biologically active natural products and synthetic molecules. The fusion of the hydantoin and indane ring systems through a spiro-center creates a unique chemical entity with potential applications in various therapeutic areas. Research into spiro-hydantoins has revealed their potential as aldose reductase inhibitors for diabetic complications, modulators of GABA-A receptors for neurological disorders, and inhibitors of histone acetyltransferases in oncology.[10][11][12][13][14]
This guide aims to provide a comprehensive and practical resource for the scientific community, detailing the synthesis and rigorous characterization of this promising spiro-hydantoin derivative.
Synthetic Approach: The Bucherer-Bergs Reaction
The synthesis of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione is most effectively achieved through the Bucherer-Bergs reaction.[4][5][6] This multicomponent reaction offers a straightforward and efficient route to 5,5-disubstituted hydantoins from a ketone or aldehyde precursor.[4][7][8]
Mechanistic Insights
The Bucherer-Bergs reaction proceeds through a series of equilibria. The key steps involve:
-
Cyanohydrin Formation: The reaction initiates with the addition of a cyanide ion (from KCN or NaCN) to the carbonyl group of the starting ketone (2-indanone) to form a cyanohydrin intermediate.[8]
-
Aminonitrile Formation: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.[8]
-
Cyclization and Hydantoin Formation: The α-aminonitrile undergoes intramolecular cyclization with carbon dioxide (also from ammonium carbonate) to form a 5-imino-oxazolidin-2-one intermediate, which then rearranges to the more stable hydantoin ring system.[8]
The causality behind the choice of the Bucherer-Bergs reaction lies in its operational simplicity, the ready availability of starting materials, and its proven reliability for generating spiro-hydantoins from cyclic ketones.
Diagram: Synthetic Pathway of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione via the Bucherer-Bergs Reaction
Caption: Synthetic route to the target spiro-hydantoin.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps and checkpoints to ensure successful synthesis.
Materials:
-
2-Indanone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-indanone (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: To the stirred solution, add ammonium carbonate (4.5 equivalents) followed by potassium cyanide (1.5 equivalents). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to pH 1-2. This will precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a dichloromethane/methanol gradient.
-
Alternatively, for purification via acid-base extraction, dissolve the crude product in aqueous NaOH solution. Wash the aqueous layer with dichloromethane to remove any unreacted starting material. Acidify the aqueous layer with HCl to re-precipitate the pure product. Filter, wash with water, and dry.
-
Comprehensive Characterization
Thorough characterization is imperative to confirm the structure and purity of the synthesized 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indane ring system, the methylene protons of the indane ring, and the N-H protons of the hydantoin ring.[15][16][17] |
| ¹³C NMR | Resonances for the carbonyl carbons of the hydantoin ring, the spiro-carbon, the aromatic carbons, and the methylene carbons of the indane moiety.[15][16][17] |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (for the two carbonyl groups of the hydantoin), and aromatic C-H stretching.[16][17][18] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₂ = 202.21 g/mol ).[19] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [19] |
| Molecular Weight | 202.21 g/mol | [19] |
| CAS Number | 27473-61-6 | [19][20] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Melting Point | To be determined experimentally |
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for unambiguous structure determination. For related spiro-hydantoin compounds, crystallographic studies have confirmed the spirocyclic nature and provided detailed information on bond lengths, bond angles, and intermolecular interactions.[21][22][23][24][25] Such analysis would be highly valuable for 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione to understand its solid-state conformation and packing.
Diagram: General Workflow for Characterization
Caption: A systematic workflow for product characterization.
Potential Applications and Future Directions
The structural features of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione suggest a range of potential therapeutic applications, drawing parallels with other biologically active spiro-hydantoins.
-
CNS Disorders: The rigid spiro-indane scaffold could be explored for its interaction with central nervous system targets, such as GABA receptors, similar to other reported spiro-hydantoins.[10][12]
-
Anticancer Activity: The hydantoin moiety is present in several anticancer agents. The unique topology of this spiro compound could lead to novel interactions with cancer-related targets like histone acetyltransferases.[13][14]
-
Enzyme Inhibition: Spiro-hydantoins have shown promise as enzyme inhibitors, for instance, as aldose reductase inhibitors.[11] Further screening of this compound against various enzymes could uncover new therapeutic leads.
Future research should focus on the biological evaluation of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione in relevant in vitro and in vivo models to explore its therapeutic potential. Furthermore, derivatization of the hydantoin and indane rings could lead to the development of a library of analogs with optimized activity and pharmacokinetic properties.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione. The Bucherer-Bergs reaction stands out as an efficient and reliable synthetic method. A multi-technique approach to characterization is essential to ensure the structural integrity and purity of the final compound. The promising pharmacological profile of the spiro-hydantoin class of molecules underscores the importance of further investigating this and related compounds for their potential in drug discovery and development.
References
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spiro hydantoin aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione | C11H10N2O2 | CID 279999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1',3'-DIHYDROSPIRO-(IMIDAZOLIDINE-4,2'-(2H)-INDENE-2,5-DIONE | CAS 27473-61-6 [matrix-fine-chemicals.com]
- 21. Crystal structure of 1-ethylspiro[imidazolidine-4,1′-indane]-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure of 1′-ethylspiro[chroman-4,4′-imidazolidine]-2′,5′-dione: a hydantoine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crystal structure of 1'-ethyl-spiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. staff-old.najah.edu [staff-old.najah.edu]
